Azido-PEG8-amine possesses an azide group (N3) that readily participates in Click Chemistry reactions. Click Chemistry offers a powerful toolbox for bioconjugation, allowing researchers to selectively link Azido-PEG8-amine to molecules containing alkyne or cyclooctyne groups [1]. This reaction proceeds under mild conditions with high efficiency and specificity, making it ideal for various biomolecule modifications [1].
[1] Azido-PEG8-amine | PROTAC Linkers
The free amine group (NH2) present in Azido-PEG8-amine offers another valuable functionality for research purposes. This amine group reacts efficiently with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters [2, 3]. This reactivity allows researchers to conjugate Azido-PEG8-amine to various biomolecules, including proteins, peptides, antibodies, and nanoparticles, facilitating targeted delivery and surface modifications [2, 3].
[2] Azido-PEG8-amine, 857891-82-8 | BroadPharm [3] Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG
Due to its ability to facilitate biomolecule conjugation, Azido-PEG8-amine finds applications in various drug discovery processes. Researchers can utilize it to:
Azido-PEG8-amine is a heterobifunctional compound characterized by the presence of an azide group and a terminal amine group. Its chemical formula is C18H38N4O8, and it has a CAS number of 857891-82-8. The compound is soluble in water, making it suitable for various biochemical applications. The azide moiety enables the compound to participate in Click Chemistry, a powerful tool for bioconjugation and labeling, while the amine group allows for further functionalization or attachment to other biomolecules .
Azido-PEG8-amine is primarily known for its ability to undergo Click Chemistry reactions, particularly with alkynes. This reaction results in the formation of a stable triazole linkage, which is highly valuable in bioconjugation strategies. The reactivity of the azide group facilitates the selective attachment of various biomolecules, including proteins and nucleic acids, enhancing the versatility of this compound in research and therapeutic applications .
While specific biological activity data for Azido-PEG8-amine is limited, its structural components suggest potential interactions with biological systems. The compound can induce skin irritation and serious eye irritation, indicating that safety precautions are necessary when handling it . Its ability to conjugate with proteins or other biomolecules may also imply roles in drug delivery systems or therapeutic applications.
Synthesis of Azido-PEG8-amine typically involves several steps:
The precise conditions may vary based on the desired yield and purity .
Azido-PEG8-amine has a wide range of applications:
Interaction studies involving Azido-PEG8-amine primarily focus on its reactivity with alkynes through Click Chemistry. These studies demonstrate how effectively the compound can form stable linkages with target molecules, facilitating further investigation into protein interactions and cellular mechanisms. Additionally, research has shown that conjugates formed using this compound can retain biological activity, making it useful in therapeutic contexts .
Azido-PEG8-amine shares structural similarities with several other compounds that also feature polyethylene glycol linkers and reactive functional groups. Here are some comparable compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG8-acid | Azide, Carboxylic Acid | Useful for coupling with amines |
Amino-PEG8-acid | Amine, Carboxylic Acid | Commonly used for bioconjugation |
Azido-PEG4-NH2 | Azide, Amine | Shorter PEG chain; may have different solubility |
DBCO-PEG8-NH2 | DBCO, Amine | More stable under physiological conditions |
Uniqueness of Azido-PEG8-amine: Its dual functionality (azide and amine) allows for versatile applications in Click Chemistry while maintaining solubility and reactivity essential for biological studies .
Irritant